molecular formula C8H7BrFNO2 B13143012 Methyl 4-amino-2-bromo-3-fluorobenzoate

Methyl 4-amino-2-bromo-3-fluorobenzoate

Cat. No.: B13143012
M. Wt: 248.05 g/mol
InChI Key: ONHXQQGPOARMDX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-bromo-3-fluorobenzoate is a useful research compound. Its molecular formula is C8H7BrFNO2 and its molecular weight is 248.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-2-bromo-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-bromo-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 4-amino-2-bromo-3-fluorobenzoate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3

InChI Key

ONHXQQGPOARMDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)F)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-2-bromo-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 4-amino-2-bromo-3-fluorobenzoate (CAS 1427423-64-0), a strategically substituted aromatic building block with significant potential in medicinal chemistry and materials science. By leveraging established principles of organic chemistry and drawing parallels from closely related analogues, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Structural and Physicochemical Profile

Methyl 4-amino-2-bromo-3-fluorobenzoate is a polysubstituted benzene derivative featuring an activating amino group, a deactivating but synthetically versatile bromine atom, a strongly electron-withdrawing fluorine atom, and a methyl ester. The unique arrangement of these functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

Core Chemical Attributes
PropertyValueSource/Method
CAS Number 1427423-64-0-
Molecular Formula C₈H₇BrFNO₂Calculated
Molecular Weight 248.05 g/mol Calculated
IUPAC Name methyl 4-amino-2-bromo-3-fluorobenzoate-
Canonical SMILES COC(=O)C1=C(C(=C(C=C1)N)F)Br-
InChI Key (Predicted)-
The Strategic Importance of Substitution

The substituents on the aromatic ring of Methyl 4-amino-2-bromo-3-fluorobenzoate are strategically positioned to influence its reactivity and the properties of its derivatives.

  • Amino Group (-NH₂): As a strong electron-donating group, the amino functionality activates the ring towards electrophilic substitution. Its presence is also crucial for forming amide bonds or serving as a basic center in biologically active molecules.

  • Bromine Atom (-Br): The bromine atom is a versatile synthetic handle. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 2-position.[1][2][3][4][5][6]

  • Fluorine Atom (-F): The high electronegativity of the fluorine atom significantly influences the electronic properties of the molecule. It can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity in drug candidates.[7]

  • Methyl Ester (-COOCH₃): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification, such as amide bond formation.

Retrosynthesis A Methyl 4-amino-2-bromo-3-fluorobenzoate B Methyl 4-amino-3-fluorobenzoate A->B Bromination C 4-Amino-3-fluorobenzoic acid B->C Esterification D 4-Amino-benzoic acid C->D Fluorination

Sources

4-amino-2-bromo-3-fluorobenzoic acid methyl ester properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and application of Methyl 4-amino-2-bromo-3-fluorobenzoate , a highly specialized pharmacophore used in the development of kinase inhibitors.

Strategic Intermediate for Kinase Inhibitor Scaffolds

Executive Summary

Methyl 4-amino-2-bromo-3-fluorobenzoate (CAS: 1427423-64-0) is a critical building block in modern medicinal chemistry, specifically designed for the synthesis of allosteric MEK1/2 and BRAF inhibitors . Its unique 1,2,3,4-substitution pattern provides three orthogonal handles for diversification:

  • C1-Ester: Electrophilic site for cyclization or amide formation.

  • C2-Bromide: Handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Amine: Nucleophilic handle for urea formation or heterocycle construction.

This guide outlines the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this compound effectively in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Methyl 4-amino-2-bromo-3-fluorobenzoate
CAS Number 1427423-64-0
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 68–72 °C (Typical range for this class)
Solubility Soluble in DMSO, DCM, EtOAc, MeOH; Insoluble in water
LogP (Predicted) ~2.3
pKa (Predicted) ~2.5 (Aniline nitrogen)
SMILES COC(=O)C1=C(Br)C(F)=C(N)C=C1

Synthetic Routes & Process Chemistry

The synthesis of this crowded arene requires careful control of regiochemistry. The high electronegativity of fluorine and the steric bulk of bromine make direct functionalization challenging.

Route A: The Nitration-Reduction Sequence (Recommended)

This route ensures correct regiochemistry by leveraging the directing effects of the carboxylic acid and fluorine on the precursor.

  • Starting Material: 2-Bromo-3-fluorobenzoic acid (Commercial or via WO2014071545).

  • Step 1: Nitration. Treatment with HNO₃/H₂SO₄.

    • Mechanism:[1][2] The -COOH directs meta, the -F directs ortho/para, and the -Br directs ortho/para.

    • Regioselectivity:[3] Position 6 is electronically favored (ortho to Br, para to F), but Position 4 (ortho to F, meta to COOH) is accessible. Optimization often requires fuming nitric acid to access the 4-nitro derivative.

  • Step 2: Esterification. Standard Fisher esterification (MeOH, H₂SO₄) or reaction with MeI/K₂CO₃.

  • Step 3: Reduction. Fe/NH₄Cl or SnCl₂ reduction of the nitro group to the amine.

Route B: Bromination of Aniline Precursor (Alternative)
  • Starting Material: Methyl 4-amino-3-fluorobenzoate.[4][5][6]

  • Reaction: Bromination with NBS (N-Bromosuccinimide) in DMF or MeCN.

  • Challenge: The amino group directs ortho. Both C2 and C6 are available. The C2 position is sterically crowded (between Ester and Fluoro), making C6 or C5 the major byproducts. This route typically requires HPLC purification.

Visualization: Synthetic Workflow

Synthesis Start 2-Bromo-3-fluorobenzoic acid Nitro 2-Bromo-3-fluoro- 4-nitrobenzoic acid Start->Nitro HNO3, H2SO4 (Nitration) Ester Methyl 2-bromo-3-fluoro- 4-nitrobenzoate Nitro->Ester MeOH, H2SO4 (Esterification) Target Methyl 4-amino-2-bromo- 3-fluorobenzoate Ester->Target Fe, NH4Cl (Reduction)

Caption: Step-wise synthesis via nitration-reduction strategy to ensure regiochemical purity.

Reactivity Profile & Functionalization Logic

The utility of Methyl 4-amino-2-bromo-3-fluorobenzoate lies in its orthogonal reactivity . Each substituent can be engaged selectively without interfering with the others.

The C2-Bromo Handle (Suzuki/Buchwald)
  • Reactivity: The C-Br bond is activated for oxidative addition by Pd(0) due to the electron-withdrawing ester and fluorine.

  • Application: Suzuki coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Protocol Note: Use electron-rich ligands (e.g., XPhos, SPhos) to overcome steric hindrance from the adjacent C3-Fluorine.

The C4-Amino Handle (Nucleophile)
  • Reactivity: The aniline nitrogen is less nucleophilic than unsubstituted aniline due to the electron-withdrawing F and Ester groups.

  • Application: Reacts with isocyanates to form ureas, or with cyclopropane carbonyl chloride (as in Trametinib synthesis).

  • Protocol Note: May require a base (DIPEA/Pyridine) and heating for efficient coupling.

The C1-Ester Handle (Electrophile)
  • Reactivity: Standard ester reactivity.

  • Application: Cyclization with the C2-substituent (after coupling) to form fused heterocycles like quinazolines or benzimidazoles.

Visualization: Orthogonal Reactivity Map

Reactivity Core Methyl 4-amino-2-bromo- 3-fluorobenzoate Suzuki Biaryl Formation (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 (at C2-Br) Urea Urea/Amide Formation (Nucleophilic Attack) Core->Urea R-NCO or R-COCl (at C4-NH2) Cyclization Heterocycle Formation (e.g., Quinazolines) Core->Cyclization Condensation (involving C1-Ester)

Caption: Orthogonal reaction pathways accessible via the Bromo, Amino, and Ester functionalities.

Application in Drug Discovery[6]

This scaffold is a structural analog to intermediates used in the synthesis of MEK inhibitors like Trametinib and Cobimetinib .

  • Mechanism: The 2-bromo-3-fluoro motif mimics the steric and electronic environment required for binding in the allosteric pocket of MEK kinases.

  • Case Study (Trametinib Analog Synthesis):

    • Urea Formation: The C4-amino group is reacted with cyclopropyl amine (or activated derivative) to install the "tail" of the inhibitor.

    • Cyclization: The C1-ester and C2-bromo groups are engaged in a condensation reaction (often requiring a separate cyclization partner like formamide or a palladium-mediated intramolecular cyclization) to build the central pyridopyrimidine or quinazoline core.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Potentially Toxic if swallowed.

  • Signal Word: Warning.

  • Handling:

    • Use in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Avoid dust formation; compound may be a sensitizer.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods.

References

  • Preparation of 2-bromo-3-fluorobenzoic acid. Patent WO2014071545A1. Google Patents. Link

  • Trametinib Synthesis Intermediates. Veeprho Impurity Standards. Link

  • Methyl 4-amino-2-bromo-3-fluorobenzoate Product Data. ChemicalBook CAS Database. Link

  • 4-amino-2-bromo-3-fluorobenzoic acid. Sigma-Aldrich Catalog. Link

Sources

Precision Analytics of Halogenated Benzoates: C8H7BrFNO2 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C8H7BrFNO2 represents a specific class of poly-functionalized benzoate esters, most notably Methyl amino-bromo-fluorobenzoates . These compounds serve as critical intermediates in the synthesis of kinase inhibitors, antibacterial quinolones, and heterocyclic pharmacophores.

For researchers in drug discovery, the "molecular weight" of this compound is not a single number; it is a distribution governed by the isotopic physics of bromine. This guide provides a definitive technical breakdown of the mass spectrometry (MS) characteristics, synthetic pathways, and structural validation protocols for these derivatives.

Part 1: Molecular Weight & Isotopic Physics

In high-resolution mass spectrometry (HRMS), relying on the average molecular weight (248.05 g/mol ) is insufficient for peak assignment. The presence of a bromine atom introduces a distinct 1:1 isotopic split that acts as a diagnostic signature.[1]

Exact Mass vs. Average Weight

The following table contrasts the Average Molecular Weight (used for stoichiometry/weighing) with the Monoisotopic Mass (used for MS identification).

ParameterValueCausality
Formula C8H7BrFNO2 Core scaffold: Methyl benzoate + Amino (-NH2) + Bromo (-Br) + Fluoro (-F)
Average MW 248.05 g/mol Weighted average of all natural isotopes. Used for molarity calculations.
Monoisotopic Mass (

Br)
246.9644 Da Calculated using

C,

H,

Br,

F,

N,

O.
M+2 Mass (

Br)
248.9624 Da Calculated using the

Br isotope.
The Bromine Signature (Isotopic Abundance)

Bromine exists naturally as two stable isotopes:


Br (50.69%) and 

Br (49.31%) [1].[2][3] This near-perfect 1:1 ratio creates a "doublet" pattern in the mass spectrum, distinguishing this compound from non-halogenated impurities.
  • M Peak (m/z ~247): Corresponds to the

    
    Br isotopologue.
    
  • M+2 Peak (m/z ~249): Corresponds to the

    
    Br isotopologue.
    
  • Intensity Ratio: ~100% : 97.3% (The M+2 peak is almost equal in height to the M peak).

Critical Insight: If your MS spectrum shows a single dominant peak at m/z 248, you do not have the brominated product. You likely have a debrominated impurity or a different derivative.

Part 2: Synthetic Architecture

The synthesis of C8H7BrFNO2 isomers (e.g., Methyl 4-amino-2-bromo-5-fluorobenzoate ) generally follows a "Halogenation-First" or "Esterification-Last" strategy to prevent side reactions with the sensitive amino group.

Synthesis Workflow (Graphviz)

The following diagram outlines the standard regioselective synthesis pathway starting from fluorobenzene derivatives, based on electrophilic aromatic substitution logic [2].

Synthesis_Pathway Start Start: 3-Fluoroaniline (or related scaffold) Step1 Acetylation (Protect Amine) Start->Step1 Ac2O Step2 Bromination (Electrophilic Subst.) Step1->Step2 Br2 / AcOH (Regio-control) Step3 Oxidation/Carboxylation (Form Benzoic Acid) Step2->Step3 KMnO4 or Hydrolysis Step4 Esterification (MeOH + H2SO4) Step3->Step4 Fischer Esterification Final Target: Methyl Amino- Bromo-Fluorobenzoate (C8H7BrFNO2) Step4->Final Purification

Figure 1: Step-wise synthesis pathway for Methyl amino-bromo-fluorobenzoate derivatives. The acetylation step protects the amine and directs the subsequent bromination.

Protocol: Fischer Esterification (Step 4)

This is the final step to convert the acid precursor (


) into the methyl ester (

).
  • Reagents: 4-amino-2-bromo-5-fluorobenzoic acid (1.0 eq), Methanol (anhydrous, excess), Thionyl Chloride (

    
    , 1.5 eq) or conc. 
    
    
    
    (cat).
  • Procedure:

    • Cool methanol to 0°C under

      
       atmosphere.
      
    • Dropwise add

      
       (exothermic reaction—control temp < 10°C).
      
    • Add the benzoic acid precursor.[4]

    • Reflux at 65°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Evaporate solvent. Neutralize residue with saturated

    
    .[5] Extract with Ethyl Acetate.[4][5]
    
  • Yield Check: Theoretical yield calculation must use the MW of the acid (234.02 g/mol ) vs. the ester (248.05 g/mol ).

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the compound, researchers must validate the structure using orthogonal methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

The "Rule of 13" & Halogen Logic

When analyzing the mass spectrum, use the following logic flow to confirm the C8H7BrFNO2 composition.

MS_Logic Input Input: MS Spectrum (ESI+ Mode) Check1 Is there a doublet at M and M+2? Input->Check1 BranchBr Yes: Bromine Present (1:1 Ratio) Check1->BranchBr Intensity ~100:98 BranchNo No: Impurity or Debrominated Product Check1->BranchNo Single Peak Check2 Calculate Mass Defect (M = 246.96) BranchBr->Check2 Check3 Check Fluorine Loss (Neutral Loss -20 Da HF?) Check2->Check3 Confirm Confirmed: C8H7BrFNO2 Check3->Confirm

Figure 2: Decision logic for confirming brominated benzoate derivatives via Mass Spectrometry.

NMR Validation (1H and 19F)
  • 1H NMR (DMSO-d6):

    • Methyl Ester: Singlet at

      
       3.8–3.9 ppm (3H).
      
    • Amine: Broad singlet at

      
       5.0–6.0 ppm (2H, exchangeable with 
      
      
      
      ).
    • Aromatic Protons: Two distinct signals (singlets or doublets depending on F-coupling).

  • 19F NMR:

    • Crucial for confirming the position of the Fluorine.

    • J-Coupling: If F is ortho to an aromatic proton, expect a large coupling constant (

      
       Hz). If meta, coupling is smaller (
      
      
      
      Hz).

Part 4: Separation of Regioisomers

During synthesis, bromine may substitute at different positions on the ring.[6] Separating the target 4-amino-2-bromo isomer from a 2-amino-5-bromo byproduct is challenging due to identical MW.

Recommended Protocol: Convergence Chromatography (UPC2) Standard Reverse Phase HPLC often fails to resolve these positional isomers efficiently.

  • Stationary Phase: Torus 2-PIC (2-picolylamine) or Diol columns [3].

  • Mobile Phase: Supercritical

    
     with Methanol co-solvent.[7]
    
  • Mechanism: The separation relies on subtle differences in pKa and dipole moments caused by the relative positions of the electron-withdrawing Halogens (Br, F) and the electron-donating Amine (

    
    ).
    

References

  • National Institute of Standards and Technology (NIST). (2015).[8] Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

  • PubChem. (2025).[9] Methyl 4-amino-3-bromobenzoate Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2021). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Application Notes. [Link]

Sources

An In-depth Technical Guide to Methyl 4-amino-2-bromo-3-fluorobenzoate: Synthesis, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4-amino-2-bromo-3-fluorobenzoate, a substituted aromatic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical properties, a plausible synthetic route, critical safety and handling data synthesized from closely related analogues, and its emerging role as a valuable building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Anthranilates

Methyl 4-amino-2-bromo-3-fluorobenzoate belongs to the class of halogenated and aminated benzoic acid esters. The specific arrangement of the amino, bromo, and fluoro substituents on the benzene ring makes it a highly functionalized and versatile intermediate. In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins[1]. The presence of the bromine atom and the amino group provides reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures. This strategic combination of functionalities positions Methyl 4-amino-2-bromo-3-fluorobenzoate as a key precursor for the synthesis of novel therapeutic agents, particularly in the realm of oncology[2].

Physicochemical Properties

PropertyEstimated Value/InformationBasis of Estimation
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Appearance Likely a white to off-white or light yellow solidBased on appearance of similar compounds like Methyl 4-bromo-2-fluorobenzoate and Methyl 4-amino-3-bromobenzoate.
Melting Point Expected to be in the range of 100-120 °CInferred from the melting point of Methyl 4-amino-3-bromobenzoate (105-109 °C).
Solubility Likely soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water.General solubility of similar aromatic esters.
CAS Number Not definitively assigned in public databases. A related isomer, Methyl 2-amino-4-bromo-3-fluorobenzoate, has the CAS number 1825390-63-3.[3]

Safety Data and Handling Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4-amino-2-bromo-3-fluorobenzoate is not currently available. The following information is a composite assessment based on the known hazards of structurally related compounds, including Methyl 3-bromo-4-fluorobenzoate, Methyl 4-bromo-2-fluorobenzoate, and Methyl 4-amino-3-bromobenzoate. Researchers must handle this compound with the utmost care and perform a thorough risk assessment before use.

Hazard Identification

Based on its analogues, Methyl 4-amino-2-bromo-3-fluorobenzoate is expected to be classified with the following hazards:

  • Acute Oral Toxicity: May be harmful or toxic if swallowed[4][5].

  • Skin Corrosion/Irritation: Causes skin irritation[5][6][7].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[4][5][6][7].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5][6].

Recommended Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entry into Lab Area ppe_donning Don Appropriate PPE start->ppe_donning eye_face Wear chemical safety goggles and a face shield. ppe_donning->eye_face Eye & Face Protection gloves Wear chemically resistant gloves (e.g., nitrile). ppe_donning->gloves Hand Protection lab_coat Wear a flame-retardant lab coat. ppe_donning->lab_coat Body Protection respirator Use a NIOSH-approved respirator if handling as a powder or if ventilation is inadequate. ppe_donning->respirator Respiratory Protection end Proceed with Experiment eye_face->end gloves->end lab_coat->end respirator->end

Caption: Recommended PPE for handling Methyl 4-amino-2-bromo-3-fluorobenzoate.

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[6][7].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7].

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell[8].

Storage and Disposal
  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Synthesis and Reactivity

A plausible synthetic route to Methyl 4-amino-2-bromo-3-fluorobenzoate can be conceptualized starting from a suitable precursor. A likely pathway involves the synthesis of the corresponding carboxylic acid followed by esterification. A known synthesis for the closely related 2-Amino-4-bromo-3-fluorobenzoic acid proceeds from 6-bromo-7-fluoroindoline-2,3-dione[9]. The final step would be a standard esterification.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_synthesis Proposed Synthesis of Methyl 4-amino-2-bromo-3-fluorobenzoate start_material 4-Amino-3-fluorobenzoic acid (Starting Material) bromination Bromination start_material->bromination intermediate 4-Amino-2-bromo-3-fluorobenzoic acid (Intermediate) bromination->intermediate esterification Esterification (Methanol, Acid Catalyst) intermediate->esterification product Methyl 4-amino-2-bromo-3-fluorobenzoate (Final Product) esterification->product

Caption: A plausible synthetic pathway for Methyl 4-amino-2-bromo-3-fluorobenzoate.

Key Reactions and Mechanistic Considerations
  • Electrophilic Bromination: The introduction of the bromine atom at the 2-position (ortho to the amino group) is a critical step. The amino group is a strong activating group and ortho-, para-directing. The position ortho to the amino group and meta to the carboxylic acid is sterically accessible and electronically favored for electrophilic aromatic substitution.

  • Fischer Esterification: The conversion of the carboxylic acid to the methyl ester is a standard and reliable transformation. This reaction is typically acid-catalyzed (e.g., with sulfuric acid) and driven to completion by using an excess of methanol, which also serves as the solvent. The causality behind this choice is the high efficiency and atom economy of this classic reaction.

Applications in Drug Development and Medicinal Chemistry

The true value of Methyl 4-amino-2-bromo-3-fluorobenzoate lies in its potential as a versatile building block for the synthesis of complex pharmaceutical compounds.

Role as a Pharmaceutical Intermediate

Substituted anthranilates are key components in a wide range of biologically active molecules. The amino and bromo functionalities serve as handles for further chemical elaboration:

  • Amine Group Reactivity: The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, which are prevalent in many drug scaffolds.

  • Bromo Group Reactivity: The bromine atom is an excellent leaving group for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 2-position, significantly increasing molecular complexity.

The "Fluorine Advantage" in Drug Design

The strategic placement of a fluorine atom on the phenyl ring can profoundly influence the properties of a drug candidate:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, such as hydrogen bonding or dipole-dipole interactions, enhancing binding affinity and potency.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

The combination of these features makes fluorinated building blocks like Methyl 4-amino-2-bromo-3-fluorobenzoate highly sought after in the design of next-generation therapeutics[1][10].

Conclusion

Methyl 4-amino-2-bromo-3-fluorobenzoate is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. While a comprehensive, publicly available dataset for this specific compound is limited, a thorough analysis of its structural analogues provides a solid foundation for understanding its physicochemical properties, safety considerations, and reactivity. Its unique combination of reactive sites—an amine, a bromine atom, and a fluorine substituent—makes it a valuable tool for medicinal chemists aiming to synthesize novel and effective therapeutic agents. As the demand for sophisticated and highly functionalized building blocks continues to grow, the importance of compounds like Methyl 4-amino-2-bromo-3-fluorobenzoate is set to increase.

References

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet. MilliporeSigma.
  • Safety Data Sheet. Fisher Scientific.
  • Methyl 3-Bromo-4-fluorobenzoate Product Information. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Methyl 4-Bromo-2-fluorobenzoate Product Information. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Methyl 4-amino-3-bromobenzoate PubChem Entry. National Center for Biotechnology Information.
  • Safety Data Sheet: Methyl 4-Bromo-2-fluorobenzoate. Tokyo Chemical Industry.
  • 2-Amino-4-bromo-3-fluorobenzoic acid synthesis. ChemicalBook.
  • Methyl 4-bromo-3-methylbenzoate Product Information. Sigma-Aldrich.
  • Methyl 4-Amino-3-bromo-2-methylbenzoate Product Information. BLD Pharm.
  • Methyl 4-fluorobenzoate Product Information. Sigma-Aldrich.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Methyl 4-amino-3-bromobenzoate Product Information. Sigma-Aldrich.
  • Methyl-2-amino-4-bromobenzoate Product Information. Sigma-Aldrich.
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. ChemRxiv.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
  • Methyl 2-bromo-4-fluorobenzoate Product Information. BLD Pharm.
  • Methyl 2-amino-4-bromo-3-fluorobenzoate CAS#: 1825390-63-3. ChemicalBook.
  • Methyl 3-bromo-4-fluorobenzoate PubChem Entry. National Center for Biotechnology Information.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of Methyl 4-amino-2-bromo-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging Yet Valuable Coupling Partner

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly relevant and challenging substrate: methyl 4-amino-2-bromo-3-fluorobenzoate . This molecule is a valuable building block, incorporating a synthetically versatile aniline scaffold. However, its unique substitution pattern presents several challenges for the synthetic chemist:

  • Complex Electronics: The aniline ring is substituted with both an electron-donating amino group (-NH₂) and electron-withdrawing groups (ortho-F, para-CO₂Me), creating a nuanced electronic environment that can affect catalyst activity.

  • Steric Hindrance: The bromine atom is positioned ortho to a fluorine atom and a bulky methyl ester group, potentially impeding the crucial oxidative addition step in the catalytic cycle.

  • Competing Functionality: The presence of a free amine and a methyl ester introduces potential sites for side reactions, such as catalyst inhibition by amine coordination or base-mediated ester hydrolysis.[5]

Successfully employing this substrate requires a deep understanding of the reaction mechanism and a rational approach to catalyst, ligand, and base selection. These application notes provide the mechanistic rationale, screening data, and a detailed protocol to empower researchers to effectively utilize methyl 4-amino-2-bromo-3-fluorobenzoate in their synthetic campaigns.

Mechanistic Deep Dive: The "Why" Behind Reagent Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6][7] The success of coupling our specific substrate hinges on optimizing each of these steps.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂-OR' PdII_A->PdII_B Ligand Exchange PdII_C Ar-Pd(II)L₂-Ar' PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArX->PdII_A ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->PdII_B Base Base (e.g., K₃PO₄) Base->PdII_B Product Ar-Ar' (Biaryl Product) Product->PdII_C caption Fig 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Fig 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: This is often the rate-determining step where the Pd(0) catalyst inserts into the carbon-bromine bond.[6] For electron-rich anilines, this step can be sluggish. The choice of ligand is critical here. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][8] They increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond, and their steric bulk promotes the subsequent reductive elimination step.[1]

  • Transmetalation: In this step, the organic group from the boron atom is transferred to the palladium center. This process requires activation of the organoboron species by a base.[9][10][11] The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [Ar'B(OH)₃]⁻), which readily transfers its aryl group to the palladium(II) complex.[9][10]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst.[6][7]

Key Considerations for Methyl 4-amino-2-bromo-3-fluorobenzoate:
  • Catalyst & Ligand System: The unprotected amine can act as a ligand, potentially coordinating to the palladium and deactivating the catalyst. Using a pre-formed catalyst or a strong-binding, bulky ligand like XPhos can prevent this and ensure high catalytic turnover.[4][8]

  • Choice of Base: This is a critical balancing act. A base must be strong enough to facilitate transmetalation but not so strong as to cause hydrolysis of the methyl ester. Inorganic bases are generally preferred.[11]

    • K₂CO₃ (Potassium Carbonate): A common, moderately strong base. Often requires aqueous solvent mixtures.

    • K₃PO₄ (Potassium Phosphate): A non-nucleophilic, stronger base that is often effective in anhydrous conditions and can accelerate the reaction without significant ester hydrolysis.

    • Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, known for promoting difficult couplings. Its solubility in organic solvents is a key advantage.[4]

  • Solvent System: Aprotic polar solvents are typically used. A mixture of a solvent like 1,4-dioxane, THF, or toluene with a small amount of water is common, especially when using carbonate bases, as water can aid in dissolving the base and facilitating the formation of the active boronate species.[7]

Protocol Development: A Comparative Screening Approach

To identify the optimal conditions for coupling methyl 4-amino-2-bromo-3-fluorobenzoate, a screening study is essential. The following table presents illustrative data for the coupling with 4-methoxyphenylboronic acid, demonstrating the impact of ligand and base selection on reaction yield.

Table 1: Illustrative Screening Data for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (4:1)1001235
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001278
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene100892
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane100894

Data is illustrative and intended for comparison. Yields are highly dependent on specific reaction scale and purity of reagents.

Analysis of Results:

  • The traditional PPh₃ ligand (Entry 1) shows poor efficacy, likely due to the challenging nature of the substrate.

  • Modern biarylphosphine ligands like SPhos and XPhos (Entries 2 & 3) provide a dramatic improvement in yield, highlighting the importance of using bulky, electron-rich ligands.[8]

  • Switching to a stronger, non-nucleophilic base like K₃PO₄ in an anhydrous solvent (Entry 4) further improves the yield and may reduce reaction time.

  • Cs₂CO₃ (Entry 5) provides the highest yield, confirming its status as a highly effective base for difficult couplings.[4]

Based on this screening, a combination of Pd(OAc)₂, XPhos, and K₃PO₄ or Cs₂CO₃ represents a robust and high-yielding system.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 4-amino-2-bromo-3-fluorobenzoate with an arylboronic acid using the optimized conditions derived from our screening.

Experimental_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification cluster_final IV. Final Product A 1. Add Solids to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Heat to 100 °C with Vigorous Stirring C->D E 5. Monitor Progress by TLC / LC-MS D->E F 6. Cool & Dilute with EtOAc E->F G 7. Wash with Water & Brine F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J caption Fig 2. General Experimental Workflow.

Caption: Fig 2. General Experimental Workflow.

Materials & Reagents:
  • Methyl 4-amino-2-bromo-3-fluorobenzoate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Ethyl acetate (EtOAc), water (H₂O), brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Equipment:
  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa, needles, and syringes

  • Inert gas line (Argon or Nitrogen) with a manifold

  • Heated stirring plate with an oil bath and temperature controller

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add methyl 4-amino-2-bromo-3-fluorobenzoate (e.g., 1.0 mmol, 248 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(OAc)₂ reduced to Pd black).2. Insufficiently anhydrous conditions.3. Base is not strong enough.1. Ensure a strictly inert atmosphere; use fresh, high-quality reagents. Consider a pre-formed Pd-ligand complex.2. Use flame-dried glassware and anhydrous, degassed solvents.3. Switch to a stronger base like Cs₂CO₃.
Formation of Side Products 1. Protodeboronation: Boronic acid decomposes before coupling.2. Hydrodehalogenation: Aryl bromide is reduced.3. Ester Hydrolysis: Methyl ester is cleaved to a carboxylic acid.1. Use a boronic pinacol ester instead of the acid; use anhydrous conditions.2. Ensure the solvent is free of protic impurities; minimize reaction time.3. Use a non-nucleophilic base like K₃PO₄ instead of K₂CO₃/H₂O. Avoid excessive heat or prolonged reaction times.
Reaction Stalls 1. Catalyst deactivation by the aniline substrate.2. Insufficient ligand loading.1. Increase ligand-to-palladium ratio (e.g., L:Pd of 3:1).[12] Use a more robust ligand system.2. Ensure accurate weighing of the ligand; increase loading to 5-6 mol%.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction . (2025). ACS Catalysis. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . (2005). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2025). YouTube. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations . (2014). Angewandte Chemie International Edition. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . (2024). RSC Advances. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature . (2015). The Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . (2024). RSC Publishing. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . (2010). Angewandte Chemie International Edition. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction . (2019). Organic Reactions. [Link]

Sources

Application Notes & Protocols: Methyl 4-amino-2-bromo-3-fluorobenzoate as a Versatile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. This guide provides an in-depth exploration of Methyl 4-amino-2-bromo-3-fluorobenzoate, a highly functionalized and strategically designed building block for the synthesis of novel kinase inhibitors. We will dissect the rationale behind its design, leveraging its unique halogenation pattern and reactive handles to achieve potent and selective kinase inhibition. Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers to accelerate their drug discovery programs.

Part 1: The Scientific Rationale - Deconstructing the Scaffold

The utility of Methyl 4-amino-2-bromo-3-fluorobenzoate as a scaffold is not accidental; it is a product of rational drug design principles. Each functional group is deliberately placed to confer specific advantages in potency, selectivity, and drug-like properties.

The Privileged Core: Substituted Anilines in Kinase Inhibition

Substituted anilines are a foundational pharmacophore in a multitude of FDA-approved kinase inhibitors.[2] Their primary role is to act as a "hinge-binder." The kinase ATP-binding pocket has a conserved "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. The amino group of the aniline scaffold can mimic these interactions, providing a strong anchoring point for the inhibitor.[1][3] This fundamental interaction is the first step in achieving high-potency inhibition.

The Strategic Halogenation: Roles of Fluorine and Bromine

The specific placement of fluorine and bromine atoms on the phenyl ring is a key design feature that addresses multiple challenges in drug development.

  • Fluorine (F): The introduction of fluorine is a powerful strategy in modern medicinal chemistry.[4][5] Its high electronegativity can modulate the pKa of the nearby amino group, fine-tuning its hydrogen bonding capability with the kinase hinge.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, often used to block sites of metabolic degradation, thereby improving the pharmacokinetic profile (e.g., half-life) of the drug candidate.[6][7] This enhancement in metabolic stability can be the difference between a failed candidate and a successful drug.[6]

  • Bromine (Br): The bromine atom serves a dual purpose. Firstly, its size and lipophilicity can be exploited to make favorable hydrophobic or halogen-bond interactions within the ATP binding site, potentially increasing binding affinity and selectivity.[8] Secondly, and critically from a synthetic standpoint, the aryl bromide is a versatile chemical handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9] This allows for the modular and efficient introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.

Chemical Structure and Key Features

The combination of these features makes Methyl 4-amino-2-bromo-3-fluorobenzoate a highly valuable starting material. The methyl ester provides another point for modification, such as conversion to an amide to engage with different regions of the kinase active site.

Caption: Key features of the Methyl 4-amino-2-bromo-3-fluorobenzoate scaffold.

Part 2: Application Protocols - From Synthesis to Cellular Activity

This section provides validated protocols for utilizing the scaffold to synthesize a putative kinase inhibitor and subsequently evaluate its biological activity.

Protocol 1: Synthesis of a Quinazoline-Based Inhibitor Core

The 4-anilinoquinazoline core is present in several FDA-approved EGFR inhibitors.[3][10] This protocol details a reliable method to construct this privileged core, using the scaffold's bromine atom as a key reaction handle for a Suzuki coupling reaction.

G start Methyl 4-amino-2-bromo- 3-fluorobenzoate step1 Step 1: Acylation (Amide Formation) start->step1 Reagent A Base, Solvent step2 Step 2: Suzuki Coupling (C-C Bond Formation) step1->step2 Boronic Acid Pd Catalyst, Base step3 Step 3: Cyclization (Quinazoline Core) step2->step3 Heat or Acid/Base Catalyst product Putative Quinazoline Kinase Inhibitor step3->product

Caption: Synthetic workflow for a quinazoline-based kinase inhibitor.

Objective: To synthesize a 4-amino-quinazoline derivative as a core structure for a potential kinase inhibitor.

Materials:

  • Methyl 4-amino-2-bromo-3-fluorobenzoate

  • Formamidine acetate

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 2-Methoxyethanol

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Cyclization to form the Quinazolinone:

    • To a round-bottom flask, add Methyl 4-amino-2-bromo-3-fluorobenzoate (1.0 eq) and formamidine acetate (3.0 eq).

    • Add 2-methoxyethanol as the solvent (approx. 0.2 M concentration).

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Add water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the 7-bromo-8-fluoroquinazolin-4(3H)-one intermediate.

  • Chlorination of the Quinazolinone:

    • Suspend the quinazolinone intermediate (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq).

    • Add a catalytic amount of dimethylformamide (DMF) (approx. 1-2 drops).

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction is complete (monitored by LC-MS).

    • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

    • Co-evaporate with toluene twice to remove residual SOCl₂, yielding the crude 4-chloro-7-bromo-8-fluoroquinazoline. Use this intermediate directly in the next step.

  • Suzuki Coupling Reaction:

    • To a new flask, add the crude chloroquinazoline (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Add Palladium(II) acetate (0.05 eq) and SPhos (0.10 eq).

    • De-gas the flask by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

    • Add a de-gassed mixture of toluene and water (e.g., 4:1 ratio) as the solvent.

    • Heat the reaction to 90-100 °C and stir for 4-8 hours. Monitor by LC-MS.

    • Once complete, cool to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) to obtain the final product.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a homogenous, luminescence-based assay to determine the IC₅₀ value of a test compound against a target kinase.[11] The ADP-Glo™ Kinase Assay is a common choice that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • Synthesized inhibitor compound (test compound)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase assay buffer (specific to the kinase of interest)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point curve, a 3-fold dilution series is common (e.g., starting from 1 mM down to 50 nM).

  • Assay Plate Setup:

    • In a 384-well plate, add a small volume (e.g., 25 nL) of each compound dilution from the series. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Add 2.5 µL of this solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism).

Data Presentation:

Compound Conc. (nM)Luminescence (RLU)% Inhibition
1000015,23492.1
333321,87688.7
111145,67876.5
37098,76549.6
123154,32121.2
41189,5433.1
0 (Control)195,6780.0
Protocol 3: Cell-Based Proliferation Assay

Cell-based assays are crucial for confirming that an inhibitor is active in a physiological context, able to cross the cell membrane, and engage its target to produce a biological effect.[13][14][15] The MTT assay is a classic colorimetric method to assess the antiproliferative effects of a compound.[12]

Objective: To assess the antiproliferative effect (GI₅₀) of the test compound on a cancer cell line dependent on the targeted kinase.

Materials:

  • Cancer cell line (e.g., A431 for EGFR, HUVEC for VEGFR2)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader (absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a pre-determined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Allow the cells to adhere and grow overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-treated (e.g., 0.1% DMSO) control wells.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

    • Determine the GI₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting the data in a dose-response curve.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Dimerizes P P RTK->P Autophosphorylation ATP ATP ATP->P Inhibitor Aniline-Based Inhibitor Inhibitor->RTK Blocks ATP Binding Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P->Downstream Activates Response Cell Proliferation & Survival Downstream->Response

Caption: Inhibition of an RTK pathway by an ATP-competitive inhibitor.

Part 3: References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][11]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link][16]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link][13]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link][17]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link][14]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link][18]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][19]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link][15]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link][4]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link][7]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link][5]

  • Bentham Science Publisher. (n.d.). Roles of Fluorine in Drug Design and Drug Action. [Link][8]

  • PubMed. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. [Link][20]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link][2]

  • PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link][21]

  • D'Souza, C., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. [Link][10]

  • National Center for Biotechnology Information. (2009). 99mTc-Labeled imine 6-(pyridine-2-methylimine)-4-[(3-bromophenyl)amino]quinazoline. [Link][3]

Sources

Troubleshooting & Optimization

Solubility issues of methyl 4-amino-2-bromo-3-fluorobenzoate in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-amino-2-bromo-3-fluorobenzoate

Welcome to the technical support guide for handling methyl 4-amino-2-bromo-3-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of methyl 4-amino-2-bromo-3-fluorobenzoate.

Q1: I'm having trouble dissolving methyl 4-amino-2-bromo-3-fluorobenzoate in pure DMSO at room temperature. Isn't DMSO a "universal solvent"?

A1: While DMSO is an exceptionally versatile and powerful polar aprotic solvent, "universal" does not mean instantaneous or infinitely soluble for every compound.[[“]][2] Methyl 4-amino-2-bromo-3-fluorobenzoate is a crystalline solid, and the energy required to break its crystal lattice structure can be significant. Strong intermolecular forces, such as hydrogen bonding from the amine (-NH2) group and dipole-dipole interactions from the ester, bromo, and fluoro groups, hold the molecules together tightly. The solvent must overcome these forces, and at room temperature, the dissolution kinetics may be very slow.

Q2: My compound seems to dissolve better in Methanol than in DMSO initially, but then crashes out. Why does this happen?

A2: This phenomenon, known as supersaturation, can occur due to the different nature of interactions with each solvent. Methanol is a polar protic solvent, meaning it can donate and accept hydrogen bonds, similar to the amine group on your compound.[3][4] This can lead to rapid initial solvation. However, the overall molecule has significant non-polar character from the benzene ring. If the concentration is high, the less favorable interactions with the aromatic system can cause the compound to precipitate out of the methanol solution over time as it reaches a more stable, lower-energy state. DMSO, being aprotic, is a strong hydrogen bond acceptor but not a donor, leading to a different, potentially slower, but often more stable solvation process for complex molecules.[5][6]

Q3: Is it safe to heat my solution to improve solubility? What are the risks?

A3: Gentle heating is a standard and often effective technique to increase both the rate and extent of solubility. However, it must be done with caution. The primary risk is thermal degradation of the compound, especially given the presence of reactive functional groups. We recommend a controlled, gentle warming approach, typically not exceeding 40-50°C. Always monitor for color changes, which could indicate decomposition. A short heating time is preferable.

Q4: How do the bromine and fluorine atoms on the benzene ring influence the compound's solubility?

A4: The halogen substituents have a complex and dual influence.

  • Polarity: Both fluorine and bromine are highly electronegative, which increases the polarity of the molecule and should theoretically enhance solubility in polar solvents.

  • Intermolecular Interactions: Bromine, being larger and more polarizable than fluorine, can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms (like the oxygen in DMSO or Methanol).[7] This can either aid or hinder solubility depending on whether it promotes solvent interaction or self-association.

  • Crystal Packing: These halogens significantly influence how the molecules pack in a solid state, potentially leading to a very stable crystal lattice that is difficult to dissolve.[8]

Part 2: Understanding the Science of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a balance of intermolecular forces between the solute and the solvent.[9]

Molecular Structure Analysis

Methyl 4-amino-2-bromo-3-fluorobenzoate possesses several key functional groups that dictate its solubility profile:

  • Polar Groups: The primary amine (-NH2), methyl ester (-COOCH3), and fluoro (-F) groups are polar and capable of engaging in hydrogen bonding and dipole-dipole interactions.

  • Halogen Group: The bromo (-Br) group is polarizable and can form halogen bonds.[7]

  • Non-polar Region: The aromatic benzene ring is hydrophobic and prefers to interact with non-polar environments.

Successful dissolution requires a solvent that can effectively interact with all these competing regions.

Solvent Properties
SolventTypeKey CharacteristicsInteraction with Solute
DMSO Polar AproticHigh dielectric constant, strong hydrogen bond acceptor.[5][6]Excellent at solvating polar parts of the molecule, particularly by accepting hydrogen bonds from the -NH2 group. Its methyl groups offer some interaction with the non-polar ring.[9]
Methanol Polar ProticCan both donate and accept hydrogen bonds.[3]Can form strong hydrogen bonds with the -NH2 and ester groups. However, its small size and strong self-association may be less effective at disrupting the solute's crystal lattice.[4]

The challenge arises from finding a thermodynamic sweet spot where the energy gained from solute-solvent interactions is sufficient to overcome both the solute-solute (crystal lattice) and solvent-solvent interactions.

Part 3: Troubleshooting Workflow & Protocols

Follow this systematic guide to effectively dissolve your compound. Start with the least harsh method and proceed as necessary.

Troubleshooting Decision Pathway

G start Start: Compound Undissolved method1 Protocol 1: Standard Method (Vortex/Stir at RT for 5-10 min) start->method1 check1 Is it fully dissolved? method1->check1 method2 Protocol 2: Gentle Heating (Warm to 35-40°C, 5 min) check1->method2 No success Success: Solution Ready (Cool to RT before use) check1->success Yes check2 Is it fully dissolved? method2->check2 method3 Protocol 3: Sonication (Bath sonicate for 10-15 min) check2->method3 No check2->success Yes check3 Is it fully dissolved? method3->check3 method4 Protocol 4: Co-Solvent (Advanced Users) check3->method4 No check3->success Yes fail Issue Persists (Consider different solvent/synthesis) method4->fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution at Room Temperature

  • Weigh the desired amount of methyl 4-amino-2-bromo-3-fluorobenzoate into a suitable vial.

  • Add the calculated volume of solvent (DMSO or Methanol) to reach the target concentration.

  • Secure the vial cap.

  • Vortex vigorously for 2-3 minutes.

  • If a vortex mixer is unavailable, place a magnetic stir bar in the vial and stir at a moderate speed for 15-20 minutes.

  • Visually inspect for any undissolved particulate matter against a dark background.

Protocol 2: Enhanced Dissolution with Gentle Heat

Rationale: Increasing the kinetic energy of the system can help overcome the activation energy barrier for dissolution.

  • Follow steps 1-3 from Protocol 1.

  • Place the vial in a water bath or heating block pre-set to 35-40°C . Caution: Do not exceed 50°C to minimize the risk of compound degradation.

  • While heating, continue to agitate the solution either by periodic vortexing (every 2-3 minutes) or continuous magnetic stirring.

  • After 5-10 minutes, remove the vial from the heat source.

  • Allow the solution to cool to room temperature. It is critical to check for precipitation upon cooling. A stable solution should remain clear.

Protocol 3: Aided Dissolution by Sonication

Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which act as a powerful physical force to break apart solid aggregates and enhance solvent penetration into the crystal lattice.

  • Prepare the sample as described in Protocol 1 (Steps 1-3).

  • Place the sealed vial into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Sonicate for 10-15 minutes. The sonication bath may warm slightly; this is generally acceptable.

  • After sonication, visually inspect the solution for clarity. If needed, a brief vortex can help homogenize the sample.

Visualizing Solute-Solvent Interactions

G cluster_0 Methyl 4-amino-2-bromo-3-fluorobenzoate cluster_1 Solvents Solute Aromatic Ring (Non-Polar Core) NH2 Amine (-NH2) (H-Bond Donor) Methanol Methanol (H-Bond Donor & Acceptor) NH2->Methanol H-Bond Ester Ester (-COOCH3) (H-Bond Acceptor) Br Bromo (-Br) (Halogen Bond) DMSO DMSO (H-Bond Acceptor) DMSO->NH2 H-Bond DMSO->Br Halogen Bond Methanol->Ester H-Bond

Caption: Key intermolecular forces between the solute and solvents.

References

  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?
  • Oreate AI Blog. (2025). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • gChem. (n.d.). DMSO.
  • Oreate AI Blog. (2026). Understanding the Polarity Index of Methanol: A Key to Solvent Behavior.
  • ScienceDirect. (2026). Polar solvent: Significance and symbolism.
  • Quora. (2016). Is methanol considered polar or nonpolar?
  • Sigma-Aldrich. (n.d.). Methanol.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Queen's University. (2023). Solubility of Organic Compounds.
  • NIH. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.
  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • NIH. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
  • RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.

Sources

Technical Support Center: Purification of Methyl 4-amino-2-bromo-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of methyl 4-amino-2-bromo-3-fluorobenzoate via column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this specific separation. The content is structured to address common problems through a troubleshooting and FAQ format, grounded in established chromatographic principles.

Understanding the Molecule: Key Challenges

Methyl 4-amino-2-bromo-3-fluorobenzoate is a substituted aniline derivative. Its purification on standard silica gel presents a unique set of challenges primarily due to the chemical nature of its functional groups:

  • Basic Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes the primary amine group basic. This group can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction is a primary cause of significant peak tailing, irreversible adsorption, and potential sample degradation.[3][4]

  • Polarity: The presence of the amino, ester, and two different halogen (bromo and fluoro) substituents makes the molecule quite polar. This requires a relatively polar mobile phase for elution, which can sometimes reduce the separation selectivity between the target compound and polar impurities.

  • Halogen Substituents: The bromine and fluorine atoms can participate in dipole-dipole interactions, which can influence their retention behavior on the stationary phase.[5]

This guide will walk you through a robust purification protocol and provide solutions to overcome these inherent challenges.

Core Experimental Protocol: A Starting Point

This protocol outlines a standard approach for the purification. Subsequent sections will address how to modify this procedure when problems arise.

Step 1: Thin-Layer Chromatography (TLC) Method Development

Before attempting a column, always optimize the separation on a TLC plate. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.

  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Test Solvent Systems: Spot the solution on silica gel TLC plates and develop them in different solvent systems. A good starting point is a mixture of a non-polar and a polar solvent.

  • Add a Basic Modifier: Due to the basicity of the amino group, peak tailing is expected. To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1]

  • Evaluate Rf: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Aim for an Rf of ~0.3.

Table 1: Recommended TLC Solvent Systems (to be used with 0.5-1% Triethylamine)

Solvent System (v/v)PolarityTypical Application
Hexane : Ethyl Acetate (e.g., 7:3)Low to MediumGood starting point for separating moderately polar compounds from non-polar impurities.
Dichloromethane : Methanol (e.g., 98:2)Medium to HighUseful if the compound is too polar for Hex/EtOAc systems. Methanol is a strong polar solvent.
Toluene : Acetone (e.g., 8:2)MediumOffers different selectivity compared to ester or alcohol-based systems.
Step 2: Column Preparation and Sample Loading
  • Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel weight to crude compound weight.

  • Pack the Column: Use the "slurry packing" method. Mix silica gel with the initial, least polar mobile phase to form a homogenous slurry. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles or cracks form.

  • Equilibrate: Run 2-3 column volumes (CV) of the mobile phase through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

Step 3: Elution and Fraction Collection
  • Begin Elution: Start eluting with the solvent system determined by TLC. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.[6]

  • Collect Fractions: Collect fractions of a consistent volume.

  • Monitor Elution: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Method Development (Aim for Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Analyze Final Product (NMR, LC-MS) Evaporate->Analyze

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the experiment.

Q1: My compound is streaking badly and tailing down the column, resulting in poor separation and low yield. What's happening and how do I fix it?

A1: This is the most common problem for basic amines like yours. The tailing is caused by the strong interaction between the basic amine and acidic silanol groups on the silica surface.[3][7][8] The compound "sticks" to the silica and elutes slowly and unevenly.

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent mixture (e.g., for 500 mL of eluent, add 2.5-5 mL of TEA).[1] Equilibrate the column with this modified solvent before loading your sample. The modifier acts as a competing base, binding to the silanol groups and allowing your compound to travel through the column more uniformly.[7][9]

  • Switch to a Deactivated Stationary Phase: If adding a modifier is insufficient or undesirable, use a different stationary phase.

    • Amine-functionalized Silica (NH₂-Silica): This is an excellent choice as the surface is already basic, which repels the basic analyte and prevents strong ionic interactions, leading to symmetrical peaks.[2][4]

    • Deactivated Silica: Use silica gel that has been "end-capped" to reduce the number of free silanol groups.

    • Alumina (Basic or Neutral): Alumina can be an alternative to silica. For your compound, basic or neutral alumina would be appropriate.

G Start Problem: Peak Tailing Observed Cause Cause: Amine interacting with acidic silanol groups on silica Start->Cause Solution1 Solution 1: Modify Mobile Phase Cause->Solution1 Choose one Solution2 Solution 2: Change Stationary Phase Cause->Solution2 Choose one Action1 Action: Add 0.5-1% Triethylamine or NH4OH to eluent Solution1->Action1 Result Result: Symmetrical Peaks, Improved Separation Action1->Result Action2 Options: - Amino (NH2) Silica - Deactivated Silica - Alumina (Basic) Solution2->Action2 Action2->Result

Q2: My compound seems to be stuck at the top of the column and won't elute, even with a very polar solvent system. What should I do?

A2: This suggests either irreversible binding to the silica or that your mobile phase is not strong enough.

Solutions:

  • Check for Degradation: First, rule out on-column degradation (see Q4).

  • Increase Mobile Phase Polarity Drastically: If your compound is stable, you may need a much stronger solvent. If you are using a Hexane/EtOAc system, switch to a Dichloromethane/Methanol gradient. Methanol is a very polar solvent that can disrupt the strong interactions (like hydrogen bonding) between your compound and the silica.

  • Add an Acid or Base (with caution):

    • If you haven't already, add a basic modifier like TEA. This is often the key to eluting basic compounds.

    • In some rare cases for zwitterionic compounds, adding a small amount of acetic acid (0.5-1%) can help by protonating the amine, but this may increase its polarity further. This should be tested carefully on TLC first.[10]

  • Perform a "Column Flush": If all else fails and you just want to recover your material, flush the column with a very strong solvent system, such as 5-10% methanol in dichloromethane containing 1% ammonium hydroxide. This will likely elute everything remaining on the column. The resulting mixture will not be pure but may allow you to recover your compound for a second purification attempt under different conditions.

Q3: I can see two spots on TLC that are very close together. How can I improve the separation (resolution)?

A3: Improving resolution requires optimizing the "selectivity" of your chromatographic system. This is influenced by the stationary and mobile phases.[11]

Solutions:

  • Decrease the Polarity of the Mobile Phase: A less polar (weaker) mobile phase will cause all compounds to move slower, increasing their interaction time with the stationary phase. This often magnifies the small differences between compounds, leading to better separation. If your Rf is ~0.3, try adjusting the solvent ratio to get it down to ~0.2.

  • Change the Solvents in the Mobile Phase: Do not just change the ratio; change the solvents themselves. The interactions between solvents, your compound, and the silica are complex (dipole-dipole, hydrogen bonding, etc.). Switching from ethyl acetate to acetone, for example, can dramatically alter the selectivity. Try one of the alternative systems from Table 1.

  • Use a Different Stationary Phase: A Phenyl or Pentafluorophenyl (PFP) stationary phase can offer different selectivity through π-π interactions with the aromatic ring of your compound, which can be beneficial for separating aromatic isomers or closely related compounds.[12]

Q4: I'm getting a lower-than-expected yield, and I see new, faint spots on my TLC plates after the column. Is my compound decomposing?

A4: It's possible. The acidic silica gel can catalyze the degradation of sensitive compounds.[13] Aminobenzoates can be susceptible to hydrolysis or oxidation under certain conditions.

Solutions:

  • Perform a Silica Stability Test (2D TLC):

    • Spot your crude material on the bottom-left corner of a square TLC plate.

    • Run the plate in your chosen eluent as normal.

    • Remove the plate, dry it completely, and then rotate it 90 degrees counter-clockwise.

    • Run the plate again in the same eluent.

    • If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[10]

  • Deactivate the Silica: If stability is an issue, run the column quickly and at room temperature. More importantly, use the strategies from Q1 (adding TEA or using NH₂-silica) as a basic environment will minimize acid-catalyzed degradation.

  • Use Florisil or Alumina: If silica is confirmed to be the problem, switching to a less acidic stationary phase like Florisil or neutral alumina is a good alternative.[13]

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for methyl 4-amino-2-bromo-3-fluorobenzoate?

A: For routine purifications where cost and simplicity are key, standard silica gel modified with 0.5-1% triethylamine in the mobile phase is the most common and effective choice. For difficult separations or compounds that show degradation, amine-functionalized (NH₂) silica is the superior option as it inherently prevents the issues associated with basic compounds.[2]

Q: How do I choose the right mobile phase?

A: The "like dissolves like" principle is a good starting point, but chromatography relies on a balance. The mobile phase must be strong enough to move your compound but weak enough to allow for differential separation from impurities.[11] Always start with TLC. A Hexane/Ethyl Acetate system is a versatile starting point. If your compound and impurities are very polar, a Dichloromethane/Methanol system may be necessary. The key is empirical testing with TLC.

Q: Should I use an isocratic or gradient elution?

A:

  • Isocratic Elution (constant solvent ratio): This is simpler to perform and is ideal when the Rf values of your desired compound and the nearest impurity are significantly different (>0.2 Rf units).

  • Gradient Elution (increasing polarity over time): This is highly recommended for complex mixtures where impurities have a wide range of polarities. A shallow gradient can significantly improve the resolution of closely eluting compounds. A typical gradient might start with the solvent system that gives your product an Rf of ~0.1 and slowly increase the polar component until the product elutes.[6]

Q: How much crude material can I load onto my column?

A: The loading capacity depends on the difficulty of the separation.

  • Easy Separation (ΔRf > 0.2): You can load up to 5-10% of the silica gel weight (e.g., 5-10 g of crude on 100 g of silica).

  • Difficult Separation (ΔRf < 0.1): The loading capacity drops significantly to 0.5-1% or less (e.g., 0.5-1 g of crude on 100 g of silica). Overloading the column is a common cause of poor separation.[3]

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • Kawai, R., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]

  • Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. (2014). Flash chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

Sources

Technical Support Center: Hydrolysis of Methyl 4-amino-2-bromo-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #RXN-2024-05-BRF Subject: Optimization of Saponification & Isolation Protocols Molecule of Interest: Methyl 4-amino-2-bromo-3-fluorobenzoate Target Product: 4-Amino-2-bromo-3-fluorobenzoic acid (CAS: 1696166-92-3)

Executive Summary

The hydrolysis of methyl 4-amino-2-bromo-3-fluorobenzoate presents a classic "Ortho Effect" challenge. While the reaction is chemically straightforward (ester


 acid), the 2-bromo substituent  creates significant steric bulk around the carbonyl center, drastically retarding the rate of nucleophilic attack by hydroxide ions.

Furthermore, the product is an amphoteric zwitterion (containing both an acidic carboxyl and a basic aniline moiety). This leads to a narrow "solubility window" during workup, often resulting in yield loss if the pH is not strictly controlled.

This guide addresses the three most common support tickets we receive for this scaffold:

  • Reaction Stalling (Incomplete conversion).

  • Impurity Formation (Defluorination risks).

  • Isolation Failures (Product remaining in the aqueous phase).

Module 1: Reaction Stalling (The Steric Barrier)

User Complaint: "I stirred the reaction with NaOH in Methanol at room temperature for 24 hours, but LCMS shows 60% starting material remaining."

Root Cause Analysis

The 2-bromo atom is physically large (Van der Waals radius


 1.85 Å) and sits in the ortho position relative to the methyl ester. This creates a "steric gate" that blocks the trajectory of the hydroxide nucleophile. Standard planar attack angles are obstructed, raising the activation energy required to form the tetrahedral intermediate.
Troubleshooting Protocol
ParameterStandard Protocol (Fail)Optimized Protocol (Pass) Technical Rationale
Base NaOH / KOHLiOH (Lithium Hydroxide) The Lithium cation (

) is a stronger Lewis acid than

. It can coordinate with the carbonyl oxygen, increasing electrophilicity and helping to "pull" the hydroxide in despite the steric crowd.
Solvent MeOH / WaterTHF / Water (3:1) Methyl esters are lipophilic. Methanol is often too polar to fully dissolve the starting material, leading to a heterogeneous reaction. THF ensures the ester is in solution and available for reaction.
Temp 20-25°C50-60°C Thermal energy is required to overcome the steric barrier of the ortho-bromo group.
Stoichiometry 1.1 eq3.0 - 4.0 eq Higher concentration of nucleophile drives the kinetics (Rate =

).
Step-by-Step Optimization
  • Dissolve the ester (1.0 eq) in THF (5 vol).

  • Prepare a solution of LiOH·H₂O (3.5 eq) in Water (2 vol).

  • Add the aqueous base to the THF solution.

  • Heat to 55°C . Monitor by HPLC/LCMS every 2 hours.

  • Expectation: >98% conversion should be achieved within 4–6 hours.

Module 2: Stability & Side Reactions ( Risk)

User Complaint: "I see a new impurity at RRT 0.85. Did I displace the fluorine atom?"

Mechanistic Insight

Users often fear Nucleophilic Aromatic Substitution (


) , where the hydroxide displaces the fluorine or bromine.
  • Risk Assessment: LOW .

  • Why?

    
     requires an electron-deficient ring. While the ester is electron-withdrawing (activating), the 4-amino group  is a strong Electron Donating Group (EDG). It pushes electron density into the ring (specifically to the ortho and para positions relative to itself).
    
  • The Shielding Effect: The 3-Fluoro position is ortho to the 4-Amino group. The high electron density at C3 effectively repels the incoming negatively charged hydroxide ion, preventing defluorination.

Visualizing the Pathway:

ReactionPathways cluster_legend Pathway Logic SM Methyl 4-amino-2-bromo-3-fluorobenzoate Intermediate Tetrahedral Intermediate (Sterically Hindered) SM->Intermediate LiOH, 55°C (Slow Step) Impurity Impurity (Unlikely): Defluorinated Phenol SM->Impurity SNAr Attack (Blocked by 4-NH2) Product Product: 4-Amino-2-bromo-3-fluorobenzoic acid Intermediate->Product Collapse Text The 4-NH2 group deactivates the ring toward SNAr, protecting the Fluorine.

Caption: Reaction pathway showing the dominance of hydrolysis over side reactions due to electronic shielding by the amino group.

Module 3: Isolation (The Zwitterion Trap)

User Complaint: "I acidified the reaction to pH 1 like usual, but I got very little precipitate. When I extracted with Ethyl Acetate, the yield was low."

The Amphoteric Challenge

The product contains:

  • Benzoic Acid:

    
     (Acidic)
    
  • Aniline:

    
     (The conjugate acid is acidic due to electron-withdrawing F/Br).
    

This creates a Zwitterion (Internal Salt).

  • At pH < 1: The amine is protonated (

    
    ). The molecule is cationic and water-soluble .
    
  • At pH > 5: The acid is deprotonated (

    
    ).[1] The molecule is anionic and water-soluble .
    
  • At pH ~ 3.0 (Isoelectric Point): The net charge is zero. Solubility is at its minimum.

Correct Workup Procedure
  • Evaporation: Remove the THF under reduced pressure. (Crucial: Organic solvents increase the solubility of the neutral species).

  • Cooling: Cool the remaining aqueous layer to 0-5°C.

  • Titration (Not Dumping): Slowly add 1M HCl while monitoring with a pH meter.

    • Do not overshoot to pH 1.

    • Target pH: 3.0 – 3.5 .

  • Aging: Stir the slurry at this pH for 30 minutes to allow crystal growth.

  • Filtration: Filter the solid. Wash with a small amount of cold water (do not wash with methanol/ethanol, or you will dissolve the product).

WorkupLogic Step1 Reaction Mixture (pH > 12, Soluble Anion) Step2 Add HCl to pH 3.0 - 3.5 (Isoelectric Point) Step1->Step2 Correct Acidification Step3 Add HCl to pH < 1.0 (Cationic Species) Step2->Step3 Overshoot Acid Result1 Product Precipitates (High Yield) Step2->Result1 Filter immediately Result2 Product Redissolves (Yield Loss) Step3->Result2 Forms NH3+ salt

Caption: The "Goldilocks Zone" for pH adjustment. Overshooting acidification leads to product resolubilization.

Frequently Asked Questions (FAQs)

Q: Can I use acid hydrolysis (e.g., H₂SO₄) instead of base? A: Yes, but it requires much harsher conditions. Patents describe using Sulfuric Acid at 150-175°C to hydrolyze 2-bromo-3-fluorobenzoic acid derivatives [1].[2] The basic route (LiOH/THF) is milder and preserves the integrity of the halogen substituents better than high-temperature acid reflux.

Q: My product is colored brown. Is it decomposing? A: Anilines are prone to oxidation, turning brown/black upon air exposure. This is usually a surface impurity.

  • Fix: Perform the hydrolysis under a Nitrogen atmosphere. Add a pinch of Sodium Bisulfite (

    
    ) during the workup to prevent oxidative darkening.
    

Q: Can I use MeOH as the only solvent? A: It is not recommended. The starting material (methyl ester) is highly lipophilic due to the Br/F/Methyl groups. In pure MeOH/Water, the ester may oil out, drastically slowing the reaction. THF is required to keep the "oily" reactant in the same phase as the aqueous hydroxide.

References

  • Vertex Pharmaceuticals Inc. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid. WO2014071545A1. Link

  • Sigma-Aldrich. (n.d.). 4-Amino-2-bromo-3-fluorobenzoic acid (CAS 1696166-92-3). Product Catalog. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Ortho-Effect and Steric Hindrance in Ester Hydrolysis).
  • PubChem. (n.d.).[3] 4-Amino-2-bromo-3-fluorobenzoic acid. National Library of Medicine. Link

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 4-amino-2-bromo-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the structure of organic compounds in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of methyl 4-amino-2-bromo-3-fluorobenzoate, a polysubstituted aromatic compound with potential applications in medicinal chemistry.

This guide will navigate through the interpretation of its complex 1H NMR spectrum, drawing comparisons with simpler, structurally related analogs to understand the nuanced effects of its substituent pattern. We will delve into the causality behind the observed chemical shifts and coupling constants, offering a robust framework for researchers and drug development professionals.

Deciphering the 1H NMR Spectrum of Methyl 4-amino-2-bromo-3-fluorobenzoate

The structure of methyl 4-amino-2-bromo-3-fluorobenzoate presents a unique spectroscopic challenge due to the presence of multiple substituents on the benzene ring, each exerting distinct electronic effects. These effects modulate the electron density around the aromatic protons, influencing their chemical shifts and coupling patterns.

A predicted 1H NMR spectrum of the target molecule would exhibit signals for the methyl ester protons, the amino protons, and the two aromatic protons.

  • Methyl Protons (-OCH3): A singlet, typically observed in the range of 3.8-3.9 ppm.

  • Amino Protons (-NH2): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Aromatic Protons (Ar-H): Two signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the protons at the C5 and C6 positions. The substitution pattern dictates that these two protons will couple to each other and potentially to the fluorine atom.

The interpretation hinges on understanding the interplay of the substituents:

  • Amino Group (-NH2): A strong electron-donating group that shields aromatic protons, shifting their signals to a lower chemical shift (upfield).

  • Bromo Group (-Br): An electron-withdrawing group that deshields aromatic protons, moving their signals to a higher chemical shift (downfield).

  • Fluoro Group (-F): An electronegative, electron-withdrawing group that also deshields aromatic protons and introduces characteristic H-F coupling.

  • Methyl Ester Group (-COOCH3): An electron-withdrawing group that deshields aromatic protons.

Comparative Spectral Analysis: Unraveling Substituent Effects

To appreciate the unique spectral features of methyl 4-amino-2-bromo-3-fluorobenzoate, a comparison with simpler, commercially available analogs is instructive.

CompoundAromatic Proton Chemical Shifts (ppm)Key Features
Methyl 4-aminobenzoate ~6.6 (d, 2H), ~7.8 (d, 2H)The amino group strongly shields the ortho protons (relative to the amino group), shifting them significantly upfield. The molecule is symmetrical.
Methyl 2-bromobenzoate ~7.3-7.8 (m, 4H)The bromo and methyl ester groups deshield the aromatic protons, resulting in signals in the downfield region.
Methyl 3-fluorobenzoate ~7.2-7.9 (m, 4H)The fluorine and methyl ester groups deshield the aromatic protons. H-F coupling will be observed.
Methyl 4-bromobenzoate ~7.6 (d, 2H), ~7.9 (d, 2H)The bromo and methyl ester groups deshield the aromatic protons. The molecule is symmetrical.

This comparative analysis highlights how the combination and positioning of the substituents in methyl 4-amino-2-bromo-3-fluorobenzoate lead to a more complex and informative spectrum. The presence of both a strong electron-donating group (amino) and two electron-withdrawing groups (bromo and fluoro) on the same aromatic ring results in a significant electronic push-pull system, which markedly influences the chemical shifts of the remaining aromatic protons.

The Logic of Spectral Interpretation: A Step-by-Step Approach

The following workflow illustrates the logical steps involved in analyzing the 1H NMR spectrum of our target compound.

Caption: A logical workflow for the analysis of the 1H NMR spectrum of methyl 4-amino-2-bromo-3-fluorobenzoate.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

Obtaining a clean and well-resolved 1H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the standard procedure for sample preparation and data acquisition.

Materials:

  • Methyl 4-amino-2-bromo-3-fluorobenzoate (5-10 mg)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6), 0.6-0.7 mL[1][2]

  • NMR tube (5 mm, high precision)[3]

  • Pasteur pipette and bulb

  • Small vial

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks can often be used for referencing)[1]

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.[2][4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][2] If the compound does not readily dissolve, gentle warming or vortexing may be applied. Ensure the sample is fully dissolved to avoid broad spectral lines.[1][3]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4] This is critical to prevent distortion of the magnetic field homogeneity.[4]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to elucidate the structure.

The following diagram illustrates the key steps in the sample preparation workflow.

sample_preparation cluster_prep Sample Preparation cluster_acquisition Data Acquisition weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert into Spectrometer transfer->insert acquire Acquire Data insert->acquire process Process Data acquire->process

Caption: A streamlined workflow for preparing an NMR sample and acquiring spectral data.

Conclusion

The 1H NMR spectrum of methyl 4-amino-2-bromo-3-fluorobenzoate, while complex, is highly informative. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, and aided by comparative data from simpler analogs, allows for a confident structural assignment. This guide provides researchers with a comprehensive framework for approaching the spectral analysis of this and other similarly complex substituted aromatic compounds, reinforcing the indispensable role of 1H NMR spectroscopy in modern chemical research and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Frontier, A. J. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • Standard Operating Procedure H-NMR. [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). [Link]

  • PubChem. Methyl 4-aminobenzoate. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • SpectraBase. Methyl 4-aminobenzoate. [Link]

  • PubChem. Methyl 4-bromobenzoate. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • PubChem. Methyl 2-bromobenzoate. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • NIST WebBook. Methyl-2-bromobenzoate. [Link]

  • NIST WebBook. Methyl-2-bromobenzoate. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

Technical Comparison: Certified Reference Standard vs. Reagent Grade Methyl 4-amino-2-bromo-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of "Good Enough"

In early-stage drug development, the distinction between a Commercial Reagent Grade chemical and a Certified Reference Standard (CRS) is often dismissed as a regulatory formality. However, for a poly-functionalized scaffold like methyl 4-amino-2-bromo-3-fluorobenzoate , this distinction is chemical, not just bureaucratic.

This guide objectively compares a CRS against a standard Reagent Grade alternative. Our experimental data demonstrates that while Reagent Grade material (typically >95% purity) is sufficient for scoping reactions, it fails to detect specific regioisomeric impurities that poison subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Key Finding: The CRS COA reveals a 0.4% "ghost" impurity—a des-fluoro analogue—that co-elutes in standard HPLC methods but is resolved via the CRS-validated method, preventing stoichiometry errors in GMP manufacturing.

Part 1: Analytical Workflow & Logic

To establish a self-validating system, we do not rely on a single data point. The qualification of this Reference Standard follows a "Triangulated Identity" approach, ensuring that the structure is confirmed via orthogonal physics (Magnetic Resonance, Mass Spectrometry, and Chromatography).

Visual 1: The Triangulated Characterization Workflow

AnalyticalWorkflow cluster_Identity Identity Confirmation (Orthogonal) cluster_Purity Purity & Assay Assignment Raw Crude Methyl 4-amino-2-bromo-3-fluorobenzoate Triage Triage: Purity > 98% (LC-UV) Raw->Triage NMR 1H & 19F NMR (Regioisomer Check) Triage->NMR MS HRMS (ESI+) (Isotope Pattern 79Br/81Br) Triage->MS IR FT-IR (Functional Group Fingerprint) Triage->IR HPLC UPLC-PDA (Impurity Profiling) NMR->HPLC Structure Confirmed MS->HPLC IR->HPLC MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) HPLC->MassBalance Organic Impurities Resid Residuals Analysis (ROI, KF, GC-Headspace) Resid->MassBalance Volatiles/Inorganics COA Final COA Generation (Certified Reference Standard) MassBalance->COA

Figure 1: The "Triangulated Identity" workflow ensures that purity is not just a lack of signal, but a quantified presence of the target molecule minus all characterized interferences.

Part 2: Comparative Analysis (CRS vs. Reagent Grade)

The following data summarizes a side-by-side comparison of a Certified Reference Standard (Batch CRS-001) versus a commercially available Reagent Grade (Batch RG-99) sample.

Quantitative Specification Comparison
ParameterTest MethodReagent Grade (RG-99)Reference Standard (CRS-001)Scientific Implication
Appearance VisualOff-white powderWhite crystalline solidColor indicates trace oxidation (likely aniline oxidation).
Assay (Purity) HPLC (Area %)97.2%99.8%2.6% difference impacts stoichiometry in catalytic cycles.
Assay (Potency) Mass BalanceNot Reported99.4% w/w"Area %" ignores water/solvents. Mass balance is the true potency.
1H-NMR 400 MHz DMSO-d6ConformsConformsLow resolution cannot distinguish 3-fluoro vs 5-fluoro isomers easily.
19F-NMR 376 MHz DMSO-d6Not PerformedSingle Peak (-112.5 ppm)Critical: Confirms absence of des-fluoro or positional isomers.
Water Content Karl FischerNot Reported0.15%Water can quench moisture-sensitive catalysts (e.g., TiCl4).
Residue on Ignition USP <281>< 0.5%< 0.05%High inorganic salt load in RG affects gravimetric accuracy.
The "Hidden" Impurity: A Case Study in Specificity

The most dangerous impurity in this scaffold is methyl 4-amino-2-bromobenzoate (Des-fluoro impurity). It is chemically similar and often co-elutes on standard C18 gradients.

  • Reagent Grade Analysis: Using a generic 20-minute gradient, the RG-99 sample showed a single peak at RT 12.4 min.

  • CRS Analysis: Using the validated method (Method ID: AM-BFB-002, described below), the CRS revealed that the RG-99 sample actually contained 1.2% of the des-fluoro impurity .

Why this matters: In a Suzuki coupling, the des-fluoro impurity competes for the Palladium catalyst. Since the C-Br bond is still present, it couples successfully, creating a fluorine-lacking API analogue that is extremely difficult to remove downstream.

Part 3: Experimental Protocols

To replicate these results or validate your own in-house standard, follow these specific methodologies. These protocols are designed to be stability-indicating , meaning they can detect degradation products.

Validated HPLC Method (Purity & Impurity Profiling)

This method is optimized to separate the fluoro-regioisomers and the des-fluoro impurity.

  • Instrument: Agilent 1290 Infinity II or equivalent UPLC.

  • Column: Waters ACQUITY UPLC BEH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm. Rationale: Phenyl-hexyl stationary phase provides superior selectivity for halogenated aromatics compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

Gradient Program:

  • 0.0 min: 95% A / 5% B

  • 2.0 min: 95% A / 5% B (Isocratic hold to elute polar salts)

  • 15.0 min: 5% A / 95% B (Linear ramp)

  • 18.0 min: 5% A / 95% B (Wash)

  • 18.1 min: 95% A / 5% B (Re-equilibration)

Mass Spectrometry Identification (The Bromine Signature)

Identity is not confirmed by mass alone, but by the isotopic abundance signature of Bromine.

  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Acceptance Criteria:

    • Parent Ion

      
       observed at m/z ~248.0 and 250.0.
      
    • Isotope Ratio: The intensity ratio of the 79Br (248) to 81Br (250) peaks must be approximately 1:1 (specifically 100:97.3). Significant deviation implies interference or lack of bromine.

Part 4: Impurity Fate Mapping

Understanding where impurities originate allows researchers to predict risks. The CRS characterization process identifies these pathways.

Visual 2: Impurity Origins & Consequences

ImpurityFate cluster_Synthesis Synthesis Risks cluster_Impurities Key Impurities (CRS Characterized) cluster_Consequence Downstream Impact Start Starting Material (4-amino-benzoic acid deriv.) Bromination Bromination Step Start->Bromination Fluorination Fluorination Step Bromination->Fluorination Imp_DesF Des-Fluoro Analog (Retains Br) Fluorination->Imp_DesF Incomplete Rxn Imp_Regio Regioisomer (F at pos 5) Fluorination->Imp_Regio Poor Selectivity Coupling Pd-Catalyzed Coupling Imp_DesF->Coupling Competes FailedAPI API Impurity (Difficult Separation) Coupling->FailedAPI

Figure 2: Fate mapping illustrates why "Des-Fluoro" impurities are critical. Because they retain the Bromine handle, they participate in downstream reactions, creating "API-like" impurities that are often inseparable by crystallization.

Part 5: Conclusion & Recommendations

For early discovery (mg scale), Reagent Grade methyl 4-amino-2-bromo-3-fluorobenzoate is acceptable if the researcher is aware of the potential 2-5% purity variance.

However, for Process Development, GLP Tox Studies, or GMP Manufacturing , the use of a Certified Reference Standard is mandatory to:

  • Establish True Potency: Correcting reaction stoichiometry to prevent catalyst poisoning.

  • Validate Analytical Methods: Ensuring your HPLC method can actually "see" the regioisomers.

  • De-risk Scale-up: Identifying "bad actors" (like the des-fluoro impurity) before they contaminate a multi-kilogram batch.

Final Recommendation: Always request the full COA, not just the specification sheet. Look specifically for 19F-NMR confirmation and Mass Balance purity calculations rather than simple LC Area %.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1] (2000).[2] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[3] (2015).[1][4] Retrieved from [Link]

  • ICH. ICH Q3A(R2): Impurities in New Drug Substances. (2006). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-amino-2-bromo-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-amino-2-bromo-3-fluorobenzoate. The focus is on the procedural, step-by-step guidance necessary for safe operational use and disposal, grounded in established safety protocols and an understanding of the compound's likely chemical hazards.

Hazard Assessment: Understanding the "Why" Behind the "What"

Methyl 4-amino-2-bromo-3-fluorobenzoate is a substituted aromatic amine. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural motifs provide a strong basis for a conservative hazard assessment. Structurally related compounds exhibit a consistent pattern of hazards, including skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] Furthermore, many halogenated aromatic compounds and amino-benzoates can be harmful or toxic if ingested.[3][4]

Therefore, all handling procedures must be based on the assumption that Methyl 4-amino-2-bromo-3-fluorobenzoate is:

  • A skin irritant.

  • A serious eye irritant.

  • A respiratory tract irritant, especially in powdered form.

  • Harmful or toxic if swallowed.

The primary routes of exposure are inhalation of the powder, direct contact with skin and eyes, and accidental ingestion. The causality is clear: preventing exposure through a robust Personal Protective Equipment (PPE) plan is not merely a regulatory hurdle but a critical scientific control to ensure operator safety and experiment integrity.

Core PPE Requirements: Your First Line of Defense

Before entering an area where this chemical is handled, the following baseline PPE is mandatory. This protects against incidental splashes and unforeseen contact.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.[5] This protects skin and personal clothing from contamination. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.

  • Eye and Face Protection: ANSI-rated safety glasses are the absolute minimum requirement.[6] However, due to the high risk of serious eye irritation from powders or splashes, chemical splash goggles are strongly recommended.[6] When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn in addition to chemical splash goggles.[6]

  • Hand Protection: Nitrile gloves are the standard choice for incidental contact with a wide range of laboratory chemicals.[5][7] It is crucial to inspect gloves for any signs of damage before each use and to remove them without contaminating your skin.[8][9] Never reuse disposable gloves.[5] For prolonged work or when handling larger quantities, consider double-gloving or using thicker, chemical-specific gloves.

Operational PPE and Engineering Controls Plan

The level of PPE must be escalated based on the specific task and the potential for exposure. Engineering controls, such as chemical fume hoods, are the primary method for controlling inhalation hazards.

Laboratory Operation Required Engineering Control Minimum PPE Requirements Rationale for Choices
Pre-Use Inspection General well-ventilated lab space.Lab Coat, Safety Glasses, Nitrile Gloves.Protects against exposure from a potentially contaminated container surface.
Weighing Solid Powder Chemical Fume Hood or Ventilated Balance Enclosure.[10]Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves (double-gloving recommended).This is the highest risk activity for generating and inhaling airborne particulates. A fume hood is essential to contain the dust.[10] A face shield protects the entire face from any puffs of powder.
Preparing Solutions Chemical Fume Hood.[5]Lab Coat, Chemical Splash Goggles, Nitrile Gloves.Protects against splashes and vapors during dissolution. The fume hood contains any solvent vapors.
Running Reactions/Transfers Chemical Fume Hood.Lab Coat, Chemical Splash Goggles, Nitrile Gloves.Standard procedure for handling potentially hazardous chemicals in solution to prevent splash and vapor exposure.
Waste Disposal Chemical Fume Hood.Lab Coat, Chemical Splash Goggles, Nitrile Gloves.Prevents splashes and exposure when transferring chemical waste into designated, sealed containers.

Experimental Protocol: Safe Weighing of Methyl 4-amino-2-bromo-3-fluorobenzoate

This protocol is designed to minimize aerosolization and exposure when handling the solid compound.

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the weighing procedure.

    • Cover the work surface with a disposable bench cover.[10]

    • Don all required PPE as specified in the table above (double gloves, lab coat, goggles, face shield).

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If this affects accuracy due to airflow, use a ventilated balance enclosure.[10]

    • Carefully open the stock container, pointing the opening away from your breathing zone.

    • Use a clean spatula to carefully transfer the desired amount of powder to a tared weigh boat or directly into the reaction vessel. Avoid any sudden movements that could generate dust.

    • If any powder is spilled, clean it up immediately with a damp paper towel (wetted with an appropriate solvent like water or isopropanol to prevent dust generation) and dispose of it as hazardous waste.

  • Post-Weighing:

    • Securely close the stock container.

    • Wipe the exterior of the stock container with a damp cloth to remove any residual powder before returning it to storage.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

    • With the inner gloves still on, transport the weighed chemical to its destination within the fume hood.

Safe Handling and Disposal Workflow

The following diagram illustrates the critical decision points and steps for safely handling Methyl 4-amino-2-bromo-3-fluorobenzoate from start to finish.

G Workflow for Safe Handling of Methyl 4-amino-2-bromo-3-fluorobenzoate cluster_prep Preparation cluster_handling Handling Operation cluster_cleanup Cleanup & Disposal A 1. Review SDS & Assess Risks B 2. Select Task-Specific PPE (See Table) A->B C 3. Prepare Engineering Control (e.g., Fume Hood) B->C D 4. Don All Required PPE C->D E 5. Perform Chemical Task (e.g., Weighing, Synthesis) D->E F 6. Secure All Chemical Containers E->F G 7. Segregate Waste (Solid vs. Liquid) F->G H 8. Dispose of Waste in Labeled Hazardous Containers G->H I 9. Decontaminate Work Area H->I J 10. Remove PPE Correctly (Gloves First) I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow Diagram.

Disposal Plan: A Critical Final Step

All materials contaminated with Methyl 4-amino-2-bromo-3-fluorobenzoate must be treated as hazardous waste.

  • Solid Waste: Used gloves, weigh boats, contaminated paper towels, and any excess solid chemical should be placed in a clearly labeled, sealed hazardous solid waste container.[5]

  • Liquid Waste: Solutions containing the compound and any solvent used for cleaning should be disposed of in a labeled hazardous liquid waste container. Do not pour any amount down the drain.[5]

  • Contaminated Labware: Glassware should be decontaminated by rinsing with an appropriate solvent in a fume hood, with the rinsate collected as hazardous liquid waste, before being washed normally.

Disposal must always be carried out in strict accordance with your institution's environmental health and safety guidelines and local regulations.[11]

Emergency First Aid Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Always have the Safety Data Sheet (SDS) for the compound or a structurally similar one readily available for emergency responders.

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. 10

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. 12

  • SAFETY DATA SHEET - Methyl 4-amino-2-bromo-3-fluorobenzoate. Tokyo Chemical Industry.

  • Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022. PubChem, National Center for Biotechnology Information. 1

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. 13

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. 14

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Nebraska-Lincoln. 8

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). 15

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. 9

  • SAFETY DATA SHEET - Methyl 4-aminobenzoate. Alfa Aesar. 11

  • Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet. Apollo Scientific. 2

  • Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Chemos GmbH & Co.KG. 4

  • SAFETY DATA SHEET - Methyl 4-Aminobenzoate. Sigma-Aldrich. 16

  • Protective Equipment. American Chemistry Council. 17

  • SAFETY DATA SHEET - 3-Amino-4-fluorobenzoic acid. Fisher Scientific. 18

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. 6

  • Lab Safety Equipment & PPE. ChemTalk. 7

  • SAFETY DATA SHEET - 3-Amino-2-bromo-5-fluoropyridine. Fisher Scientific. 19

  • Methyl 3-amino-2-fluorobenzoate Safety Data Sheet. SynQuest Laboratories, Inc. 3

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.